

A Technical Guide to 3-Methylpyridazine: Commercial Availability, Purity, and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methylpyridazine

Cat. No.: B156695

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

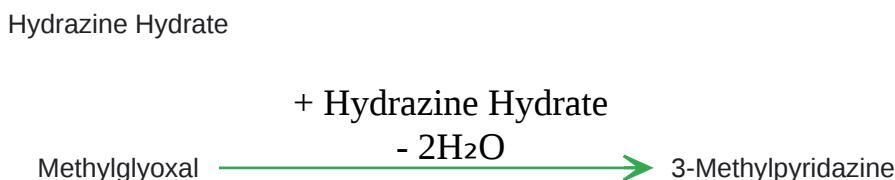
This in-depth technical guide provides a comprehensive overview of **3-Methylpyridazine**, a key heterocyclic building block in pharmaceutical and agrochemical research. The document details commercially available sources, typical purity levels, and methodologies for its synthesis, purification, and analysis.

Commercial Suppliers and Purity Specifications

3-Methylpyridazine is available from a range of chemical suppliers, with purity levels typically suitable for research and development purposes. The most common analytical methods cited for purity assessment are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The table below summarizes the offerings from several prominent suppliers.

Supplier	Stated Purity	Analytical Method	CAS Number
Sigma-Aldrich	99%	Not specified	1632-76-4[1][2]
Chem-Impex	≥ 97%	GC	1632-76-4[3]
Smolecule	Not specified	Not specified	1632-76-4[4]
Santa Cruz Biotechnology	Not specified	Not specified	1632-76-4[5]
Leyan	98.35%	HPLC	1632-76-4

Note: Purity specifications are subject to change and may vary by batch. It is recommended to consult the supplier's Certificate of Analysis (CoA) for lot-specific data.


Experimental Protocols

Representative Synthesis of 3-Methylpyridazine

The synthesis of pyridazines generally involves the condensation of a 1,4-dicarbonyl compound with hydrazine.^[6] The following is a representative protocol for the synthesis of **3-Methylpyridazine**, based on this established chemical transformation.

Disclaimer: This is a representative method and may require optimization.

Reaction Scheme:

[Click to download full resolution via product page](#)

A representative reaction scheme for the synthesis of **3-Methylpyridazine**.

Materials:

- Methylglyoxal (40% solution in water)
- Hydrazine hydrate
- Ethanol
- Sodium hydroxide (NaOH)
- Dichloromethane (CH₂Cl₂)
- Anhydrous magnesium sulfate (MgSO₄)
- Hydrochloric acid (HCl)

Procedure:

- To a solution of methylglyoxal in ethanol, slowly add an equimolar amount of hydrazine hydrate while maintaining the temperature below 20°C with an ice bath.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.
- Neutralize the reaction mixture with a dilute solution of sodium hydroxide.
- Extract the product with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of 3-Methylpyridazine

The crude **3-Methylpyridazine** can be purified by vacuum distillation.

Procedure:

- Set up a fractional distillation apparatus for vacuum distillation.

- Heat the crude product gently under reduced pressure.
- Collect the fraction that distills at the boiling point of **3-Methylpyridazine** (approximately 214-215 °C at atmospheric pressure, which will be lower under vacuum).

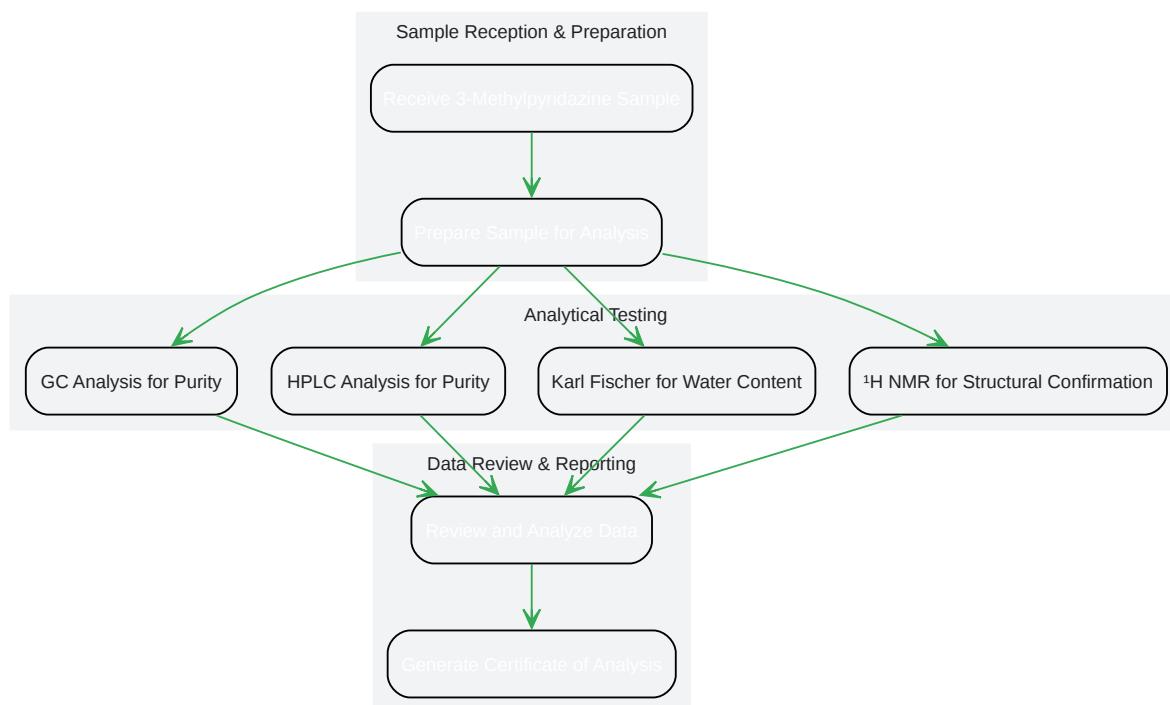
Purity Analysis

1. Gas Chromatography (GC)

- Column: A non-polar column, such as one with an OV-101 stationary phase, is suitable.
- Injector Temperature: 250 °C
- Detector (FID) Temperature: 300 °C
- Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
- Carrier Gas: Helium
- Expected Retention: The retention time will be dependent on the specific column and conditions, but relative retention indices can be compared to literature values.

2. High-Performance Liquid Chromatography (HPLC)

Based on a supplier's Certificate of Analysis, the following conditions can be used as a starting point for method development.


- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
- Mobile Phase: A gradient of acetonitrile and water.
- Detector: UV at 254 nm.
- Injection Volume: 10 µL
- Flow Rate: 1.0 mL/min

3. Karl Fischer Titration

This method is used to determine the water content in the sample. A typical Certificate of Analysis may show water content to be around 0.36%.

Workflow for Quality Control of 3-Methylpyridazine

The following diagram illustrates a typical workflow for the quality control and analysis of a batch of **3-Methylpyridazine**.

[Click to download full resolution via product page](#)

A typical workflow for the quality control analysis of **3-Methylpyridazine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methylpyridazine 99 1632-76-4 [sigmaaldrich.com]
- 2. 3-Methylpyridazine 99 1632-76-4 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy 3-Methylpyridazine | 1632-76-4 [smolecule.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to 3-Methylpyridazine: Commercial Availability, Purity, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b156695#commercial-suppliers-and-purity-of-3-methylpyridazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com